4-Chloro-5-fluoro-7-methyl-1H-indole (CAS 1352398-61-8): A Senior Application Scientist’s Guide to Synthesis, Physicochemical Profiling, and Drug Discovery Applications
4-Chloro-5-fluoro-7-methyl-1H-indole (CAS 1352398-61-8): A Senior Application Scientist’s Guide to Synthesis, Physicochemical Profiling, and Drug Discovery Applications
Executive Summary
The indole scaffold is a universally recognized privileged structure in medicinal chemistry, serving as the core for numerous therapeutics ranging from oncology drugs to antimicrobials[1]. However, as drug discovery moves toward more complex and highly regulated target pockets, the need for densely functionalized indoles has skyrocketed. 4-Chloro-5-fluoro-7-methyl-1H-indole (CAS: 1352398-61-8) represents a highly specialized, multi-halogenated building block designed to address specific pharmacokinetic and pharmacodynamic challenges[2].
This whitepaper provides an in-depth technical analysis of this compound, detailing the structural causality of its substitution pattern, the mechanistic logic of its synthesis, and its emerging applications in modern drug discovery.
Part 1: Physicochemical Profiling & Structural Rationale
In advanced medicinal chemistry, every atom must justify its presence. The specific 4-Cl, 5-F, 7-Me substitution pattern on this indole core is not arbitrary; it is a highly engineered pharmacophore designed to optimize target binding and metabolic stability.
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5-Fluoro (Metabolic Shielding & Lipophilicity): The introduction of a fluorine atom at the C5 position serves a dual purpose. First, it significantly lowers the pKa of the indole NH, altering its hydrogen-bond donating capability. Second, the strong C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidative degradation at the highly reactive C5 position—a common liability in unsubstituted indoles[3].
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4-Chloro (Steric Bulk & Halogen Bonding): The C4 chlorine atom provides substantial steric bulk that can lock the conformation of substituents at the C3 position. Furthermore, the polarizable nature of chlorine allows it to engage in orthogonal halogen bonding within deep, hydrophobic protein pockets, such as the back-hinge region of kinases[1].
-
7-Methyl (Conformational Restriction): The methyl group at C7 is strategically positioned adjacent to the indole nitrogen. This creates localized steric hindrance, restricting the rotation of any N-alkyl or N-aryl substituents introduced during later-stage functionalization. It also forces the indole NH into a specific vector, optimizing its interaction with target hydrogen-bond acceptors.
Pharmacophoric contributions of the 4-chloro-5-fluoro-7-methyl-1H-indole scaffold.
Part 2: Synthetic Methodologies - The Bartoli Indole Synthesis
Synthesizing a 1,2,4,5-tetrasubstituted aromatic ring into a highly specific indole is synthetically demanding. Traditional methods like the Fischer indole synthesis often fail or yield poor regioselectivity when dealing with highly substituted, electron-deficient ortho-nitroarenes[1].
Therefore, the Bartoli Indole Synthesis is the premier, field-proven methodology for this scaffold[4]. The Bartoli reaction utilizes ortho-substituted nitroarenes and vinyl Grignard reagents. Paradoxically, the steric bulk of the 7-methyl group—which makes other syntheses difficult—is the exact driving force required for the Bartoli reaction's critical [3,3]-sigmatropic rearrangement[4].
Mechanistic workflow of the Bartoli Indole Synthesis for 7-substituted indoles.
Self-Validating Experimental Protocol: Bartoli Synthesis of CAS 1352398-61-8
As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following workflow converts 1-chloro-2-fluoro-4-methyl-5-nitrobenzene into 4-chloro-5-fluoro-7-methyl-1H-indole, with built-in observational checks.
Step 1: System Preparation & Inert Atmosphere
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Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel. Purge with ultra-high purity Argon or N
for 15 minutes. -
Causality: Vinylmagnesium bromide is highly moisture-sensitive. Even trace water will quench the Grignard reagent to ethylene, destroying the strict 3:1 stoichiometry required for the complex cascade mechanism.
Step 2: Substrate Dissolution & Temperature Control
-
Action: Dissolve 1-chloro-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous THF (0.2 M concentration). Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -40 °C.
-
Causality: The initial attack of the Grignard reagent on the nitro group is highly exothermic. Maintaining -40 °C prevents the thermal polymerization of the vinyl Grignard and suppresses unwanted side reactions (e.g., over-reduction to the aniline)[4][5].
Step 3: Grignard Addition (The Critical Cascade)
-
Action: Add vinylmagnesium bromide (1.0 M in THF, 3.2 eq) dropwise via the addition funnel over 30 minutes, keeping the internal temperature strictly below -35 °C.
-
Validation Checkpoint: The reaction mixture will rapidly transition from a pale yellow solution to a deep red/brown opaque suspension. This color change validates the formation of the nitrosoarene intermediate and the precipitation of magnesium salts[6].
-
Causality for 3.2 Equivalents: The Bartoli mechanism strictly requires 3 equivalents of Grignard. Eq 1 reduces the nitro group to a nitroso group. Eq 2 attacks the nitroso oxygen, triggering the sterically-driven [3,3]-sigmatropic rearrangement. Eq 3 deprotonates the resulting cyclized intermediate to drive rearomatization into the indole core[4][5]. The extra 0.2 eq accounts for trace moisture.
Step 4: Quenching & Rearomatization
-
Action: Stir at -40 °C for 1 hour, then carefully quench the reaction by adding saturated aqueous NH
Cl (pre-chilled to 0 °C) dropwise. -
Validation Checkpoint: Vigorous gas evolution will occur, and the dark mixture will partition into a biphasic system with a clear organic layer and a cloudy aqueous layer containing magnesium salts.
Step 5: Isolation
-
Action: Extract the aqueous phase with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Part 3: Applications in Drug Discovery
The 4-chloro-5-fluoro-7-methyl-1H-indole scaffold is increasingly utilized in two primary therapeutic domains:
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Next-Generation Kinase Inhibitors: The indole core is a classic ATP-competitive hinge binder. By utilizing CAS 1352398-61-8, drug developers can project the 4-chloro and 5-fluoro groups deep into the selectivity pocket (back pocket) of kinases. The 7-methyl group restricts the conformation of the core, increasing residence time and target affinity—a strategy frequently employed in precision oncology[1].
-
Antimicrobial & Antivirulence Agents: Recent studies have demonstrated that multi-halogenated indoles exhibit profound antivirulence properties against drug-resistant pathogens like Staphylococcus aureus[3]. Halogenation at the C4 and C5 positions enhances the molecule's ability to penetrate bacterial biofilms and disrupt quorum-sensing pathways without triggering traditional survival/resistance mechanisms[3].
Part 4: Data Presentation
Table 1: Physicochemical Properties of CAS 1352398-61-8[2]
| Property | Value |
| CAS Number | 1352398-61-8 |
| Chemical Name | 4-Chloro-5-fluoro-7-methyl-1H-indole |
| Molecular Formula | C |
| Molecular Weight | 183.61 g/mol |
| SMILES String | CC1=CC(F)=C(Cl)C2=C1NC=C2 |
| Purity (Commercial Standard) | ≥98% |
| Storage Conditions | Sealed in dry, 2-8°C |
Table 2: Synthetic Route Comparison for 7-Substituted Indoles
| Methodology | Regioselectivity | Tolerance to Steric Bulk | Primary Limitation |
| Bartoli Synthesis | Excellent (Specific to 7-position) | High (Requires ortho-bulk) | Requires 3 equivalents of Grignard |
| Leimgruber-Batcho | Moderate | Low to Moderate | Poor yields with highly electron-deficient rings |
| Fischer Indole | Poor (Often yields mixtures) | Low | Harsh acidic conditions degrade sensitive groups |
References
-
1352398-61-8 | 4-Chloro-5-fluoro-7-methyl-1H-indole, ChemScene. 2
-
Bartoli indole synthesis, Wikipedia. 4
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Bartoli Indole Synthesis, J&K Scientific LLC. 6
-
The Bartoli Indole Synthesis, Synfacts (Thieme). 5
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance, MDPI.1
-
Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus, NIH/PMC. 3
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. jk-sci.com [jk-sci.com]
